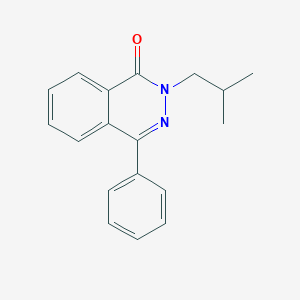

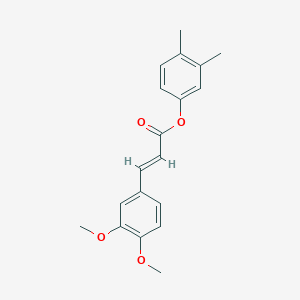

![molecular formula C16H12F2N2O2S B5553643 2-(1H-benzimidazol-2-ylthio)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B5553643.png)

2-(1H-benzimidazol-2-ylthio)-1-[4-(difluoromethoxy)phenyl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-benzimidazol-2-ylthio)-1-[4-(difluoromethoxy)phenyl]ethanone is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. Its synthesis involves complex chemical reactions leveraging the benzimidazole backbone, known for its significance in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds related to 2-(1H-benzimidazol-2-ylthio)-1-[4-(difluoromethoxy)phenyl]ethanone typically involves multi-step chemical reactions, starting from benzimidazole precursors. For instance, microwave-assisted Hantzsch thiazole synthesis can be employed for related compounds, showcasing the use of microwave heating to facilitate the reaction process (Kamila, Mendoza, & Biehl, 2012).

Scientific Research Applications

Catalytic Activity and Spectroscopy

Compounds related to "2-(1H-benzimidazol-2-ylthio)-1-[4-(difluoromethoxy)phenyl]ethanone" have been investigated for their catalytic activities. For instance, acetate-bridged dinuclear Cu(II) complexes with benzimidazole ligands have shown catalytic activity, particularly in mimicking catecholase enzymes, which are essential for understanding oxidative processes in biological systems (Karaoğlu et al., 2016).

Microwave-Assisted Synthesis

The use of microwave heating has been explored to accelerate the synthesis of compounds containing the benzimidazole moiety. This approach has been beneficial in creating N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, showcasing the versatility of benzimidazole derivatives in synthetic chemistry (Kamila et al., 2012).

Analytical Chemistry

Benzimidazole derivatives have been employed as chromophoric reagents for the extraction and spectrophotometric determination of metals such as Cobalt (II), demonstrating their utility in analytical applications (Syamasundar et al., 2006).

Synthetic Chemistry and Material Science

The synthesis and characterization of complexes involving benzimidazole derivatives with various metals have been extensively studied, revealing insights into their structural and electronic properties. These complexes have applications in material science, catalysis, and as potential pharmacological agents (Bala & Ahmad, 2012).

Pharmaceutical Applications

Benzimidazole derivatives have been explored for their potential pharmaceutical applications, including their role as glucagon receptor antagonists. These studies contribute to the development of new drugs for treating diseases such as diabetes (Madsen et al., 1998).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O2S/c17-15(18)22-11-7-5-10(6-8-11)14(21)9-23-16-19-12-3-1-2-4-13(12)20-16/h1-8,15H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSDFAZGCITDLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

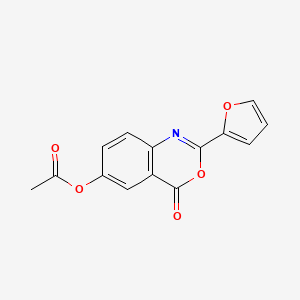

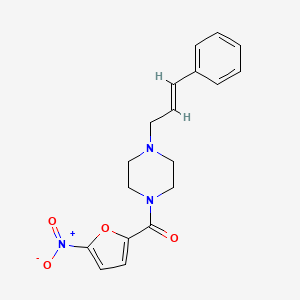

![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)

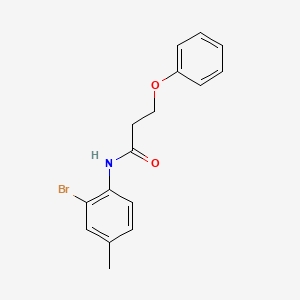

![1-[5-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5553575.png)

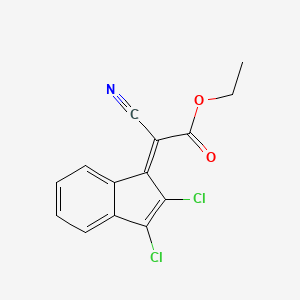

![2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)

![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)

![1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5553616.png)

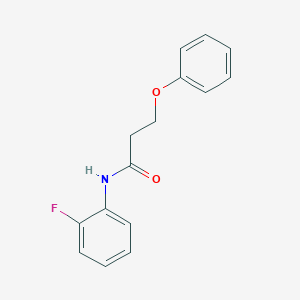

![5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5553625.png)